

# "6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine"

## IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

**Compound Name:** 6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine

**Cat. No.:** B1374406

[Get Quote](#)

An In-depth Technical Guide to **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine**: A Core Scaffold for Advanced Therapeutic Agents

**Audience:** Researchers, scientists, and drug development professionals.

**Abstract:** This technical guide provides a comprehensive overview of **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine**, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, strategic synthesis, and critical applications as a foundational scaffold in the development of next-generation therapeutics. The discussion emphasizes its role in creating potent kinase inhibitors and novel immunomodulatory agents, such as PD-1/PD-L1 interaction blockers. This document serves as a vital resource for researchers leveraging this privileged scaffold in drug discovery programs.

## Part 1: Chemical Identity and Physicochemical Profile

The precise identification and characterization of a chemical entity are paramount for reproducibility and regulatory compliance. **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine** is a distinct isomer within the pyrazolopyridine family, and its specific substitution pattern dictates its unique chemical reactivity and biological activity.

## IUPAC Nomenclature and Structural Details

The formal IUPAC name for the compound is **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine**. The structure consists of a fused bicyclic system where a pyrazole ring is joined to a pyridine ring. The bromine atom is substituted at the 6-position of the pyridine ring, and a methyl group is at the 3-position of the pyrazole ring. It is crucial to distinguish this compound from its isomers, such as 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, where the methyl group is on the pyrazole nitrogen, a modification that significantly alters its properties and synthetic accessibility<sup>[1][2][3][4]</sup>.

## Chemical Identifiers

A summary of key identifiers for this compound is provided below for unambiguous reference.

| Identifier        | Value                                          | Source                  |
|-------------------|------------------------------------------------|-------------------------|
| CAS Number        | 1256794-18-9                                   | <a href="#">[5]</a>     |
| Molecular Formula | C <sub>7</sub> H <sub>6</sub> BrN <sub>3</sub> | <a href="#">[5]</a>     |
| Molecular Weight  | 212.05 g/mol                                   | <a href="#">[5]</a>     |
| Canonical SMILES  | CC1=NN=C2C1=C(C=N=C2)Br                        | Inferred from Structure |
| InChI Key         | Inferred from Structure                        | Inferred from Structure |

## Physicochemical Properties

The following table outlines the predicted physicochemical properties, which are essential for planning experimental conditions, including reaction solvents, purification methods, and formulation strategies.

| Property      | Predicted Value                | Source              |
|---------------|--------------------------------|---------------------|
| Boiling Point | 326.9 ± 37.0 °C                | <a href="#">[5]</a> |
| Density       | 1.755 ± 0.06 g/cm <sup>3</sup> | <a href="#">[5]</a> |
| pKa           | 10.11 ± 0.40                   | <a href="#">[5]</a> |

## Part 2: Synthesis and Strategic Elaboration

The synthesis of the pyrazolo[4,3-b]pyridine core is a topic of significant chemical research.

The methodologies employed are designed for efficiency, regioselectivity, and the potential for diversification.

## Retrosynthetic Analysis and Strategic Considerations

The construction of the pyrazolo[4,3-b]pyridine scaffold generally involves the annulation of one ring onto a pre-existing, functionalized monocyclic precursor<sup>[6]</sup>. This approach allows for controlled introduction of substituents. The diagram below illustrates a common retrosynthetic disconnection strategy.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of the pyrazolo[4,3-b]pyridine core.

This dual approach provides flexibility. For instance, forming the pyrazole ring onto a substituted pyridine allows for late-stage introduction of the pyrazole motifs, while the alternative allows for diversification of the pyridine portion of the scaffold.

## Exemplary Synthesis Protocol

While a specific protocol for **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine** is not detailed in the provided literature, a logical synthesis can be inferred from related patent literature concerning the broader scaffold<sup>[7]</sup>. A key strategy involves the cyclization of a suitably substituted aminopyridine derivative.

**Objective:** To synthesize 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, a closely related derivative.

**Principle:** This procedure, described in patent CN102911174A, utilizes a diazotization-cyclization reaction of an amino-dihydropyridine precursor with sodium nitrite under acidic conditions. This is a classic method for forming a pyrazole ring from an ortho-amino-vinyl or related precursor.

#### Step-by-Step Methodology:

- **Precursor Synthesis:** An appropriately substituted pyridine intermediate is synthesized. For the target in the patent, this is an amino-dihydropyridine derivative (referred to as compound V)<sup>[7]</sup>.
- **Reaction Setup:** The amino-pyridine precursor (1.0 eq) is dissolved in a suitable acidic medium, such as dilute sulfuric or hydrochloric acid, and cooled to a temperature between -5 °C and 0 °C in an ice-salt bath. The low temperature is critical to stabilize the diazonium salt intermediate.
- **Diazotization:** A solution of sodium nitrite (NaNO<sub>2</sub>) (1.0 - 2.0 eq) in water is added dropwise to the cooled reaction mixture, maintaining the internal temperature below 0 °C. The causality here is the *in situ* formation of nitrous acid (HNO<sub>2</sub>), which reacts with the primary amine to form the diazonium salt.
- **Cyclization:** After the addition is complete, the reaction is stirred at low temperature for a specified period, allowing for intramolecular cyclization to form the fused pyrazole ring system.
- **Work-up and Isolation:** The reaction mixture is carefully neutralized. The resulting precipitate (the desired product) is collected by filtration, washed with cold water, and dried under vacuum.

- Purification: The crude product is further purified by recrystallization or column chromatography to yield the final compound with high purity.

## Purification and Characterization Workflow

Post-synthesis, a rigorous workflow is necessary to ensure the purity and confirm the identity of the final compound.



[Click to download full resolution via product page](#)

Caption: Standard workflow for purification and characterization.

## Part 3: Applications in Medicinal Chemistry and Drug Discovery

The pyrazolopyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases.

### Role as a Bioisostere and Scaffold

The pyrazolo[4,3-b]pyridine nucleus serves as a bioisostere for purine, enabling it to fit into the ATP-binding pockets of many kinases. The nitrogen atoms can act as hydrogen bond acceptors and donors, mimicking the interactions of adenine. The bromine atom at the 6-

position provides a crucial handle for further chemical modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core to optimize potency and selectivity[8][9].

## Case Study: Inhibitors of the PD-1/PD-L1 Immune Checkpoint

A groundbreaking application for this scaffold is in the development of small-molecule inhibitors of the PD-1/PD-L1 interaction, a key pathway that tumors exploit to evade the immune system.

Mechanism: Monoclonal antibodies that block this pathway have revolutionized cancer treatment. Small molecules offer potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs.

Contribution of the Scaffold: A study published in Bioorganic Chemistry describes the design of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as potent PD-1/PD-L1 inhibitors[10]. In this work, the pyrazolo[4,3-b]pyridine core serves as the central scaffold from which side chains are elaborated to disrupt the protein-protein interaction. The research identified a lead compound, D38, with a remarkable  $IC_{50}$  value of 9.6 nM in a biochemical assay[10].

## Logical Framework for Lead Optimization

The 6-bromo substituent is the key to diversification. The diagram below illustrates how this position can be used to generate a library of compounds for structure-activity relationship (SAR) studies.



[Click to download full resolution via product page](#)

Caption: Lead optimization strategy using the 6-bromo position.

## Protocol: HTRF Assay for PD-1/PD-L1 Inhibition Screening

Objective: To quantify the ability of a test compound (derived from the core scaffold) to inhibit the interaction between PD-1 and PD-L1 proteins.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust assay technology based on FRET (Förster Resonance Energy Transfer) between a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore. When tagged PD-1 and PD-L1 proteins interact, the fluorophores are brought into proximity, generating a high FRET signal. An effective inhibitor will prevent this interaction, leading to a decrease in the signal.

## Step-by-Step Methodology:

- Reagent Preparation:
  - Prepare assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).
  - Reconstitute tagged reagents: His-tagged PD-L1, and Fc-tagged PD-1.
  - Prepare detection reagents: Anti-His-Europium (donor) and Anti-Fc-d2 (acceptor).
  - Prepare a serial dilution of the test compound (e.g., starting from 100  $\mu$ M) in DMSO, followed by dilution in assay buffer.
- Assay Procedure (384-well plate):
  - Add 2  $\mu$ L of the diluted test compound or DMSO (as a control) to each well.
  - Add 4  $\mu$ L of the tagged PD-1 and PD-L1 protein mixture to each well.
  - Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding or inhibition to occur.
  - Add 4  $\mu$ L of the HTRF detection reagent mixture.
  - Incubate for a second period (e.g., 2-4 hours) at room temperature, protected from light.
- Data Acquisition:
  - Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
- Data Analysis:
  - Calculate the HTRF ratio (Acceptor signal / Donor signal \* 10,000).
  - Normalize the data to high (no inhibitor) and low (no protein interaction) controls.
  - Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the  $IC_{50}$  value.

## Part 4: Safety and Handling

While specific MSDS for **6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine** is not readily available, data from closely related pyrazolopyridine analogs suggest standard precautions for handling laboratory chemicals should be observed.

- Hazard Classifications: Related compounds are often classified as Acute Toxicity (Oral) and may cause skin and eye irritation[11][12].
- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a cool, dry place, away from incompatible materials, under an inert atmosphere if possible.

## Part 5: Conclusion and Future Outlook

**6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine** is more than just a chemical compound; it is a versatile and powerful building block for modern drug discovery. Its proven utility in the synthesis of kinase inhibitors and its emerging role in the development of small-molecule immunotherapies underscore its importance[7][10]. The strategic placement of the bromine atom provides a gateway for extensive chemical exploration, enabling the fine-tuning of pharmacological properties. Future research will likely focus on expanding the diversity of libraries based on this scaffold and exploring its potential against a wider array of biological targets, further solidifying its status as a privileged structure in medicinal chemistry.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 2. pschemicals.com [pschemicals.com]

- 3. PubChemLite - 6-bromo-1-methyl-1h-pyrazolo[4,3-b]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 4. 6-Bromo-1-Methyl-1H-pyrazolo[4,3-b]pyridine CAS#: 1150617-56-3 [m.chemicalbook.com]
- 5. 6-BROMO-3-METHYL-1H-PYRAZOLO[4,3-B]PYRIDINE Eight Chongqing Chemdad Co., Ltd [chemdad.com]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 8. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 1150617-54-1 [sigmaaldrich.com]
- 12. CAS 1211516-09-4 | 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine - Synblock [synblock.com]
- To cite this document: BenchChem. ["6-Bromo-3-methyl-1H-pyrazolo[4,3-b]pyridine" IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1374406#6-bromo-3-methyl-1h-pyrazolo-4-3-b-pyridine-iupac-name]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)